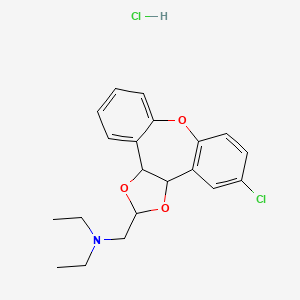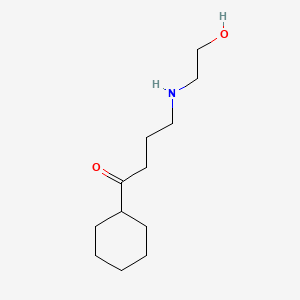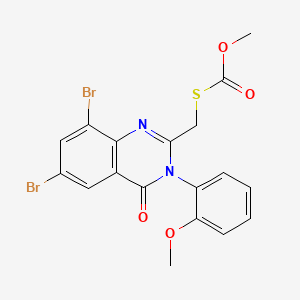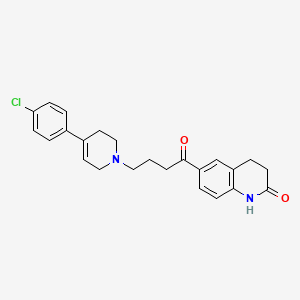
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of aldehydes, β-dicarbonyl compounds, and urea or thiourea in the presence of catalysts such as Lewis acids or silica-supported solid acids .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyrimidinones: These compounds share a similar structure and are known for their diverse biological activities.
Coumarins: Another class of compounds with a similar core structure and wide range of applications in medicine and industry
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
80834-72-6 |
|---|---|
Formule moléculaire |
C24H25ClN2O2 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
6-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H25ClN2O2/c25-21-7-3-17(4-8-21)18-11-14-27(15-12-18)13-1-2-23(28)20-5-9-22-19(16-20)6-10-24(29)26-22/h3-5,7-9,11,16H,1-2,6,10,12-15H2,(H,26,29) |
Clé InChI |
KRMCFJTYRPOAEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


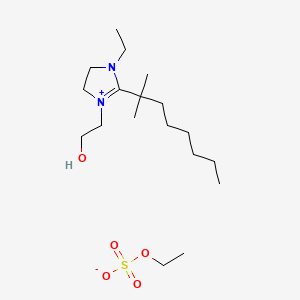
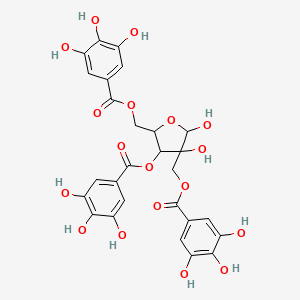
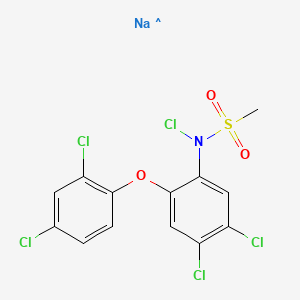

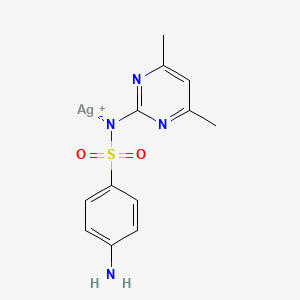
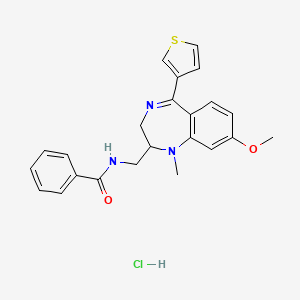
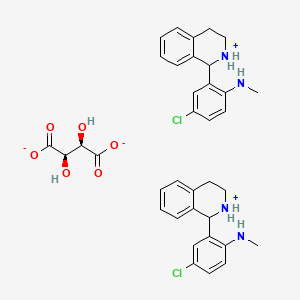
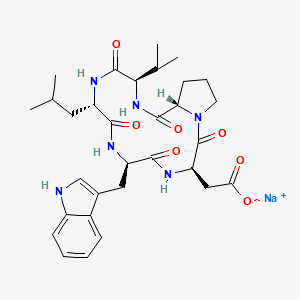
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)
